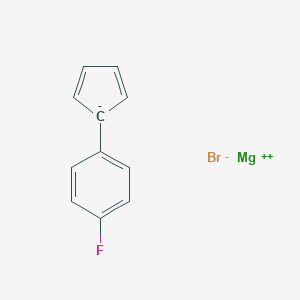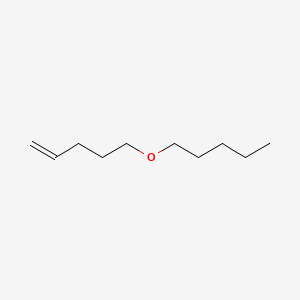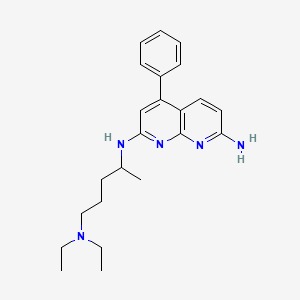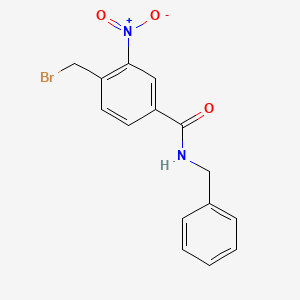
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a bromomethyl group, and a nitro group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-(bromomethyl)-3-nitrobenzamide typically involves the bromination of a benzyl derivative followed by nitration and subsequent amidation. One common method includes the following steps:
Bromination: The starting material, benzyl chloride, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to form benzyl bromide.
Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Amidation: The final step involves the reaction of the nitrated brominated compound with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of substituted benzamides with various functional groups replacing the bromine atom.
Reduction: Formation of N-Benzyl-4-(aminomethyl)-3-nitrobenzamide.
Oxidation: Formation of N-Benzyl-4-(carboxymethyl)-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its anti-inflammatory properties, particularly in the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in human gingival fibroblasts
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-Benzyl-4-(bromomethyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways:
Anti-Inflammatory Activity: The compound inhibits the production of IL-6 and PGE2 by interfering with the signaling pathways activated by lipopolysaccharides (LPS) in human gingival fibroblasts
Molecular Targets: The primary targets include enzymes and receptors involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB).
Comparación Con Compuestos Similares
N-Benzyl-4-(bromomethyl)-3-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:
N-Benzyl-4-bromo-3-methylbenzamide: Similar structure but with a methyl group instead of a nitro group, leading to different chemical reactivity and biological activity.
N-Benzyl-4-sulfamoyl-benzamide: Contains a sulfamoyl group, which imparts different pharmacological properties and mechanisms of action.
Propiedades
Número CAS |
55715-02-1 |
|---|---|
Fórmula molecular |
C15H13BrN2O3 |
Peso molecular |
349.18 g/mol |
Nombre IUPAC |
N-benzyl-4-(bromomethyl)-3-nitrobenzamide |
InChI |
InChI=1S/C15H13BrN2O3/c16-9-13-7-6-12(8-14(13)18(20)21)15(19)17-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,19) |
Clave InChI |
OLCWGNFSGMFPMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)CBr)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


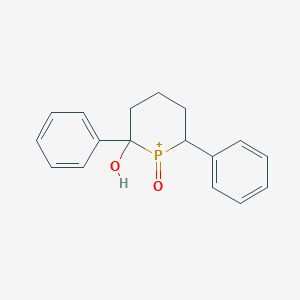
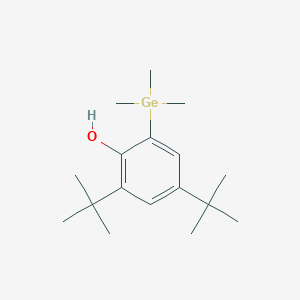
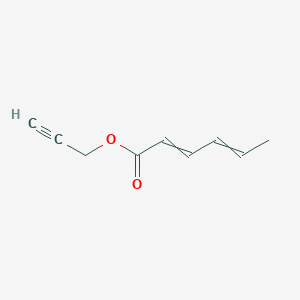
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)

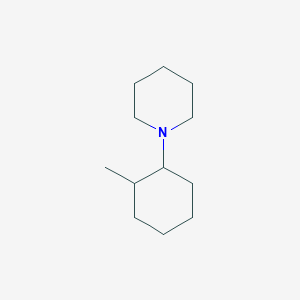
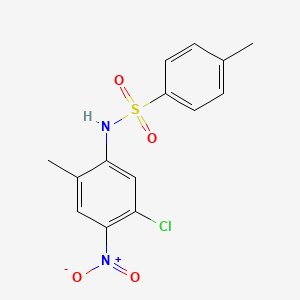


![S-{[(2-Hydroxyethyl)amino]methyl} ethanethioate](/img/structure/B14630352.png)

